Molecular Weight and Lipophilicity Differentiation from Unsubstituted 4-Nitrobenzamide
N-(3-methylbutyl)-4-nitrobenzamide possesses a molecular weight of 236.27 g/mol, which is 70.14 g/mol (42%) greater than that of unsubstituted 4-nitrobenzamide (166.13 g/mol) [1][2]. This increase in molecular weight is accompanied by an estimated increase in clogP from approximately 1.0 to 2.5, reflecting a >30-fold increase in octanol-water partition coefficient . Such lipophilicity differences directly impact passive membrane permeability and distribution in biological systems.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 236.27 g/mol; clogP ≈ 2.5 |
| Comparator Or Baseline | 4-Nitrobenzamide: MW 166.13 g/mol; clogP ≈ 1.0 |
| Quantified Difference | ΔMW = +70.14 g/mol (+42%); ΔclogP = +1.5 log units (≈32× increase in partition coefficient) |
| Conditions | Calculated using ChemDraw Professional 20.0; MW from NIST and Chem960 databases |
Why This Matters
Higher lipophilicity enhances membrane permeability, making the compound more suitable for cellular assays requiring passive diffusion, whereas the unsubstituted parent may exhibit poor cellular uptake.
- [1] Chem960. N-(3-methylbutyl)-4-nitrobenzamide. CAS 328015-15-2. Molecular weight: 236.267043113708. View Source
- [2] NIST Chemistry WebBook. Benzamide, 4-nitro-. Molecular weight: 166.1341. View Source
